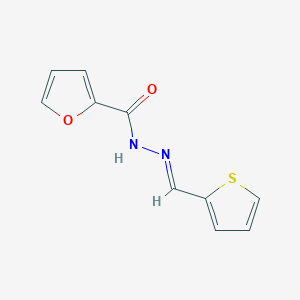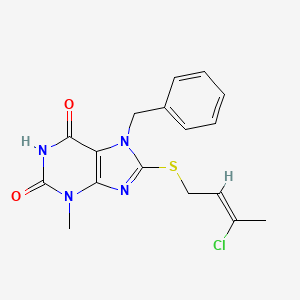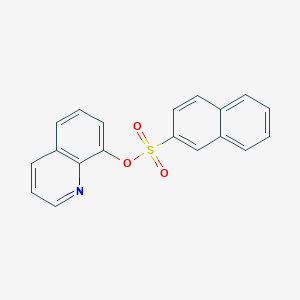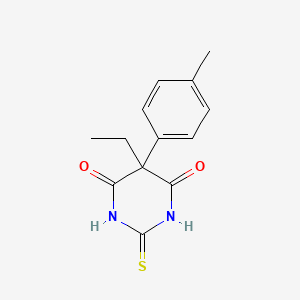![molecular formula C11H16N2O2S B11992787 N-[2-(2-hydroxyethoxy)ethyl]-N'-phenylthiourea](/img/structure/B11992787.png)
N-[2-(2-hydroxyethoxy)ethyl]-N'-phenylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-hydroxyethoxy)ethyl]-N’-phenylthiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields such as agriculture, medicine, and material science. This compound is characterized by the presence of a phenyl group attached to the thiourea moiety, along with a hydroxyethoxyethyl side chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(2-hydroxyethoxy)ethyl]-N’-phenylthiourea typically involves the reaction of phenyl isothiocyanate with 2-(2-hydroxyethoxy)ethylamine. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:
C6H5NCS+HOCH2CH2OCH2CH2NH2→C6H5NHC(S)NHCH2CH2OCH2CH2OH
Industrial Production Methods: For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may also be employed.
Types of Reactions:
Oxidation: N-[2-(2-hydroxyethoxy)ethyl]-N’-phenylthiourea can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the thiourea moiety can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thioureas.
Applications De Recherche Scientifique
N-[2-(2-hydroxyethoxy)ethyl]-N’-phenylthiourea has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: The compound is used in the formulation of certain polymers and as an additive in material science for enhancing properties like thermal stability and mechanical strength.
Mécanisme D'action
The mechanism of action of N-[2-(2-hydroxyethoxy)ethyl]-N’-phenylthiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand. In biological systems, it may inhibit enzyme activity by binding to the active site or interacting with essential cofactors. The hydroxyethoxyethyl side chain enhances its solubility and bioavailability, facilitating its interaction with target molecules.
Comparaison Avec Des Composés Similaires
- N,N’-Bis(2-hydroxyethyl)thiourea
- N,N’-Diethylthiourea
- N-Phenylthiourea
Comparison:
- N,N’-Bis(2-hydroxyethyl)thiourea: Similar in structure but lacks the phenyl group, which may result in different biological activities and solubility properties.
- N,N’-Diethylthiourea: Contains ethyl groups instead of hydroxyethoxyethyl, leading to variations in reactivity and applications.
- N-Phenylthiourea: Lacks the hydroxyethoxyethyl side chain, which affects its solubility and potential interactions with biological targets.
N-[2-(2-hydroxyethoxy)ethyl]-N’-phenylthiourea stands out due to its unique combination of the phenyl group and hydroxyethoxyethyl side chain, providing a balance of hydrophobic and hydrophilic properties that enhance its versatility in various applications.
Propriétés
Formule moléculaire |
C11H16N2O2S |
|---|---|
Poids moléculaire |
240.32 g/mol |
Nom IUPAC |
1-[2-(2-hydroxyethoxy)ethyl]-3-phenylthiourea |
InChI |
InChI=1S/C11H16N2O2S/c14-7-9-15-8-6-12-11(16)13-10-4-2-1-3-5-10/h1-5,14H,6-9H2,(H2,12,13,16) |
Clé InChI |
KSKQDDAPVQIFBM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=S)NCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-1-phenylethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide](/img/structure/B11992705.png)
![Diethyl 2,2-dichloro-1-[(2-chlorobenzoyl)amino]vinylphosphonate](/img/structure/B11992711.png)

![N-{4-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)amino]phenyl}acetamide](/img/structure/B11992730.png)
![2-(2-Naphthyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11992733.png)
![7-isopentyl-8-{(2Z)-2-[1-(4-methoxyphenyl)ethylidene]hydrazino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11992734.png)



![4-[9-chloro-2-(2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]-N,N-dimethylaniline](/img/structure/B11992760.png)

![N-[2,2,2-trichloro-1-(2,4-dichlorophenoxy)ethyl]hexanamide](/img/structure/B11992769.png)
![2-(Furan-2-YL)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1'-cyclohexane]](/img/structure/B11992774.png)
![Methyl 2-({2,2,2-trichloro-1-[(phenylacetyl)amino]ethyl}amino)benzoate](/img/structure/B11992777.png)
